4-(2-Furylcarbonyl)-3-hydroxy-5-(4-methoxyphenyl)-1-(6-methylbenzothiazol-2-yl)-3-pyrrolin-2-one
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Overview
Description
4-(2-Furylcarbonyl)-3-hydroxy-5-(4-methoxyphenyl)-1-(6-methylbenzothiazol-2-yl)-3-pyrrolin-2-one: is a complex heterocyclic compound. Let’s break down its structure:
- The furylcarbonyl group (2-furylcarbonyl) contributes to its aromatic character.
- The hydroxy group (3-hydroxy) provides reactivity and potential for hydrogen bonding.
- The methoxyphenyl group (4-methoxyphenyl) enhances its lipophilicity.
- The benzothiazol moiety (6-methylbenzothiazol-2-yl) adds further complexity.
- The pyrrolinone ring (3-pyrrolin-2-one) imparts additional reactivity.
Preparation Methods
Synthetic Routes:: Several synthetic routes exist for this compound, including:
Multistep Synthesis: A stepwise approach involving cyclization, functional group transformations, and condensation reactions.
Heterocyclic Chemistry: Leveraging the benzothiazol and pyrrolinone moieties to construct the core structure.
- Cyclization: Typically performed under acidic or basic conditions.
- Functional Group Transformations: Various reagents (e.g., Grignard reagents, organolithium compounds) facilitate these steps.
- Condensation: Requires precise temperature control and suitable solvents.
Industrial Production:: While industrial-scale production details are proprietary, companies often optimize the synthetic route for efficiency, yield, and cost-effectiveness.
Chemical Reactions Analysis
Reactivity::
Oxidation: The hydroxy group can undergo oxidation to form a ketone.
Reduction: Reduction of the carbonyl group yields an alcohol.
Substitution: The methoxyphenyl group can participate in nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or Jones reagent.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles (e.g., alkoxides, amines) in appropriate solvents.
- Oxidation: Formation of a ketone.
- Reduction: Generation of an alcohol.
- Substitution: Altered substituents on the phenyl ring.
Scientific Research Applications
This compound finds applications in various fields:
Medicine: Investigated for potential therapeutic effects (e.g., anti-inflammatory, anticancer).
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for interactions with biological targets (e.g., enzymes, receptors).
Industry: Employed in the synthesis of specialized materials (e.g., dyes, polymers).
Mechanism of Action
The compound’s mechanism of action depends on its specific targets. It may:
- Inhibit enzymes involved in disease pathways.
- Interact with cell receptors, modulating signaling pathways.
- Alter gene expression through epigenetic mechanisms.
Comparison with Similar Compounds
While there are no direct analogs, we can compare it to related molecules:
Structural Isomers: Explore compounds with similar skeletons but different substituents.
Functional Analogues: Investigate molecules with comparable reactivity or biological effects.
: Reference 1 (if available) : Reference 2 (if available)
Properties
Molecular Formula |
C24H18N2O5S |
---|---|
Molecular Weight |
446.5 g/mol |
IUPAC Name |
3-(furan-2-carbonyl)-4-hydroxy-2-(4-methoxyphenyl)-1-(6-methyl-1,3-benzothiazol-2-yl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C24H18N2O5S/c1-13-5-10-16-18(12-13)32-24(25-16)26-20(14-6-8-15(30-2)9-7-14)19(22(28)23(26)29)21(27)17-4-3-11-31-17/h3-12,20,28H,1-2H3 |
InChI Key |
ZFDZMNIIDKXQCV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)N3C(C(=C(C3=O)O)C(=O)C4=CC=CO4)C5=CC=C(C=C5)OC |
Origin of Product |
United States |
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